molecular formula C14H16Cl2N2O3 B5421672 4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid

4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid

Cat. No.: B5421672
M. Wt: 331.2 g/mol
InChI Key: VMYHHRFCEACKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid, also known as GR 125,487, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry.

Mechanism of Action

The exact mechanism of action of 4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid 125,487 is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in the regulation of dopamine release in the brain and is thought to play a role in the development of addiction and other psychiatric disorders.
Biochemical and Physiological Effects
This compound 125,487 has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are areas of the brain involved in reward and motivation. It has also been shown to decrease glutamate release in the prefrontal cortex, which is thought to play a role in the development of addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid 125,487 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has also been extensively studied in animal models, making it a useful tool for studying the neurobiology of addiction and other psychiatric disorders. However, one limitation of this compound 125,487 is that it is not selective for the dopamine D3 receptor and may interact with other receptors in the brain.

Future Directions

There are several future directions for research on 4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid 125,487. One direction is to further investigate its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another direction is to develop more selective dopamine D3 receptor antagonists that may have fewer side effects than this compound 125,487. Additionally, future research may investigate the potential use of this compound 125,487 as a tool for studying the neurobiology of addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid involves several steps. The first step is the reaction of 3,4-dichloroaniline with ethyl 4-chloroacetoacetate in the presence of sodium ethoxide to yield ethyl 4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoate. The second step involves the hydrolysis of the ester group to yield this compound.

Scientific Research Applications

4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-4-oxobutanoic acid 125,487 has been extensively studied for its potential therapeutic applications in the field of neuropsychiatry. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. It has also been studied for its potential use in the treatment of drug addiction, particularly cocaine addiction.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c15-11-2-1-10(9-12(11)16)17-5-7-18(8-6-17)13(19)3-4-14(20)21/h1-2,9H,3-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYHHRFCEACKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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